

Technical Support Center: CM4620 Preclinical Data Translation

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Compound of Interest

Compound Name: MRS4620

Cat. No.: B12419253

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This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with CM4620. Our goal is to facilitate the smooth translation of preclinical findings by addressing potential challenges and offering practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CM4620?

A1: CM4620, also known as Zegocractin, is a small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.^[1] Specifically, it targets the Orai1 subunit, which forms the pore of the CRAC channel. This inhibition prevents the excessive influx of extracellular calcium into cells, a process known as store-operated calcium entry (SOCE). By blocking SOCE, CM4620 reduces the activation of calcium-dependent signaling pathways that contribute to inflammation and cell death.^{[2][3]}

Q2: In which preclinical models has CM4620 shown efficacy?

A2: Preclinical studies have primarily demonstrated the efficacy of CM4620 in rodent models of acute pancreatitis. In these models, CM4620 administration led to a significant reduction in pancreatic edema, acinar cell vacuolization and necrosis, and infiltration of inflammatory cells.^[4] It also decreased the activity of myeloperoxidase and the expression of inflammatory cytokines in both the pancreas and lungs.^[2]

Q3: What are the key challenges in translating CM4620 preclinical data to clinical settings?

A3: A primary challenge is determining the optimal therapeutic dose that maximizes efficacy while minimizing potential side effects. Preclinical studies have suggested that higher doses of CM4620 might interfere with physiological calcium signaling.^[5] Furthermore, while effective in reducing the severity of pancreatitis in animal models, CM4620 does not offer complete protection, indicating that other pathological mechanisms are also at play.^[6] The combination of CM4620 with agents targeting these other pathways, such as galactose for ATP repletion, is a promising strategy to enhance therapeutic benefit.^{[6][7]}

Q4: Have any off-target effects of CM4620 been reported in preclinical studies?

A4: In vitro genetic toxicity studies showed a weakly positive/equivocal result in a micronucleus assay in human peripheral blood lymphocytes. However, a subsequent in vivo micronucleus study in rats was negative.^[8] Additionally, in vitro studies indicated potential phototoxicity.^[8] Long-term or high-dose administration could present challenges due to potential immunological, muscular, or intestinal side effects.^[7]

Troubleshooting Guides

In Vitro Experiments

Issue	Potential Cause(s)	Recommended Solution(s)
Low Potency or Lack of Efficacy	<ul style="list-style-type: none">- Suboptimal concentration of CM4620.- Instability of CM4620 in culture media.- Cell line expresses Orai2/3 isoforms, which are less sensitive to CM4620.	<ul style="list-style-type: none">- Perform a dose-response curve to determine the optimal IC50 for your specific cell type and stimulus.- Prepare fresh stock solutions of CM4620 in DMSO and use immediately. Avoid repeated freeze-thaw cycles.- Verify the expression of Orai1 in your cell line using qPCR or Western blot.
High Cell Toxicity	<ul style="list-style-type: none">- CM4620 concentration is too high, leading to off-target effects or disruption of essential calcium signaling.- Solvent (DMSO) toxicity.	<ul style="list-style-type: none">- Use the lowest effective concentration of CM4620 as determined by your dose-response studies.- Ensure the final DMSO concentration in your culture media is below 0.1%.
Inconsistent Results	<ul style="list-style-type: none">- Variability in cell passage number.- Inconsistent timing of CM4620 pre-incubation.	<ul style="list-style-type: none">- Use cells within a consistent and low passage number range.- Standardize the pre-incubation time with CM4620 before applying the stimulus. A 30-minute pre-incubation is a good starting point.[3][4]

In Vivo Experiments (Cerulein-Induced Pancreatitis Model)

Issue	Potential Cause(s)	Recommended Solution(s)
High Variability in Disease Severity	<ul style="list-style-type: none">- Inconsistent cerulein administration (dose, timing, route).- Animal strain differences.	<ul style="list-style-type: none">- Ensure precise and consistent intraperitoneal or intravenous injection of cerulein. The timing and frequency of injections are critical for a reproducible model.^{[4][9]}- Use a consistent and well-characterized animal strain.
Lack of Therapeutic Effect	<ul style="list-style-type: none">- Inadequate dosing or timing of CM4620 administration.- Poor bioavailability of CM4620 formulation.	<ul style="list-style-type: none">- Administer CM4620 prophylactically or shortly after the induction of pancreatitis. Therapeutic administration 30 minutes after the first cerulein injection has shown efficacy.^[3]- For intraperitoneal or intravenous administration, ensure proper formulation of CM4620 to maximize solubility and bioavailability. Formulations with DMSO, PEG300, Tween-80, and saline have been described.^[10]
Unexpected Animal Mortality	<ul style="list-style-type: none">- Severe, uncontrolled pancreatitis.- Potential toxicity from high doses of CM4620.	<ul style="list-style-type: none">- Titrate the dose of cerulein to induce a consistent but not overly severe model of pancreatitis.- Start with lower doses of CM4620 (e.g., 0.1 mg/kg) and escalate as needed, while closely monitoring for any adverse effects.^[7]

Data Presentation

In Vitro Efficacy of CM4620

Parameter	Value	Cell Type/Condition	Reference
IC50 (Orai1/STIM1)	~119 nM	Cell-free assay	[11]
IC50 (Orai2/STIM1)	~895 nM	Cell-free assay	[11]
Effective Concentration (Necrosis Inhibition)	Starting from 1 nM (palmitoleic acid-induced) Starting from 50 nM (bile acid or asparaginase-induced)	Pancreatic Acinar Cells	[6]
SOCE Inhibition	~70-80% at 10 μM	Mouse Pancreatic Acini	

In Vivo Efficacy of CM4620 in Rodent Models of Acute Pancreatitis

Animal Model	CM4620 Dose & Administration	Key Findings	Reference
Mouse (Cerulein-induced)	20 mg/kg (intraperitoneal)	- Reduced serum amylase and lipase- Decreased pancreatic trypsin activity	[4]
Rat (Cerulein-induced)	5, 10, or 20 mg/kg (intravenous infusion)	- Reduced pancreatic edema, vacuolization, and necrosis- Decreased inflammatory cell infiltration	[4]
Mouse (Palmitoleic acid-alcohol-induced)	0.1 mg/kg (intraperitoneal)	- Significantly reduced edema, necrosis, and inflammation	[5] [7]

Experimental Protocols

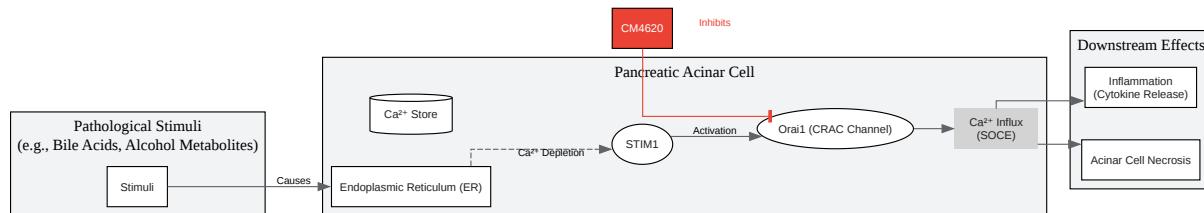
Cerulein-Induced Acute Pancreatitis in Mice

- Animals: Male C57BL/6 mice are commonly used.
- Induction: Administer supramaximal cerulein (50 µg/kg) via intraperitoneal injections hourly for 7 hours.[4]
- CM4620 Administration: Administer CM4620 (e.g., 20 mg/kg) or vehicle control intraperitoneally 30 minutes before the first and fourth cerulein injections.[4]
- Sample Collection: Collect blood and pancreatic tissue 1 hour after the final cerulein injection for analysis of serum amylase/lipase, trypsin activity, and histology.[4]

Measurement of Store-Operated Calcium Entry (SOCE) in Pancreatic Acini

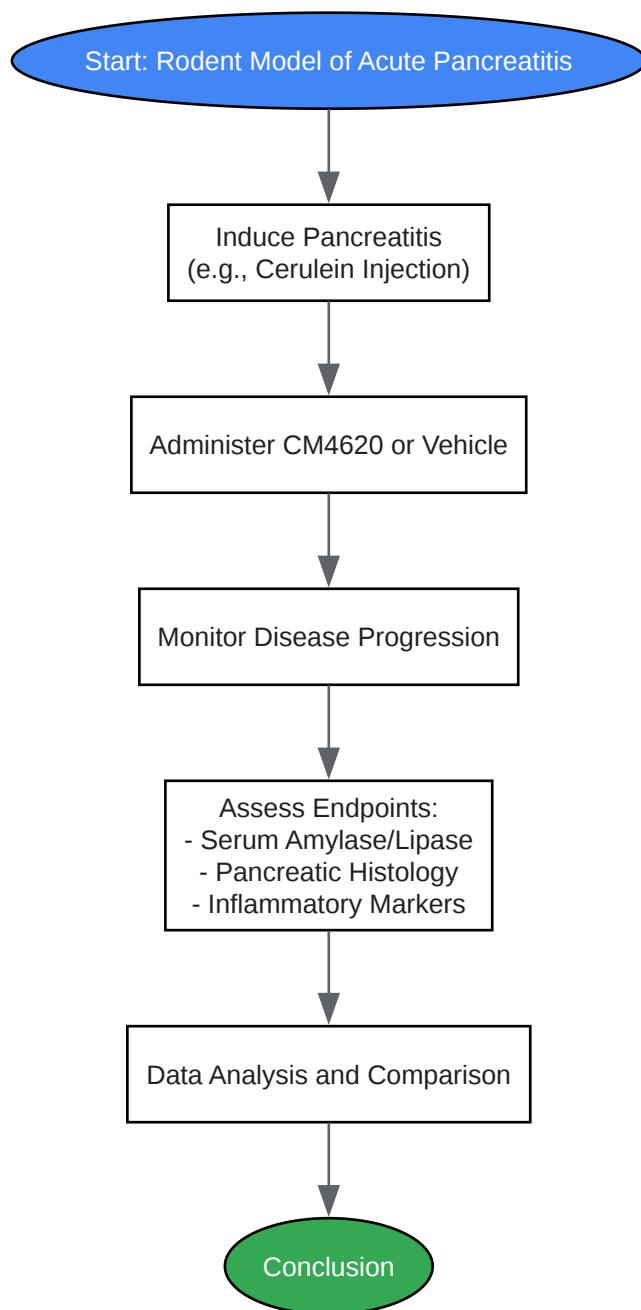
- Cell Preparation: Isolate pancreatic acini from mice or rats.
- Dye Loading: Load the acini with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
- Experimental Setup: Perfusion the cells with a calcium-free buffer containing a stimulus (e.g., cholecystokinin) to deplete intracellular calcium stores.
- CM4620 Treatment: Pre-incubate a subset of cells with CM4620 for 30 minutes prior to store depletion.
- SOCE Measurement: Reintroduce a buffer containing calcium and measure the subsequent rise in intracellular calcium concentration using fluorescence microscopy. The difference in the calcium influx between control and CM4620-treated cells represents the inhibition of SOCE.

Mandatory Visualizations



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Caption: Mechanism of action of CM4620 in pancreatic acinar cells.



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Caption: General experimental workflow for evaluating CM4620 in a rodent model of acute pancreatitis.

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